(2-Bromoethyl)(3-methylbutyl)amine hydrobromide
Description
IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry nomenclature for this compound is N-(2-bromoethyl)-3-methylbutan-1-amine; hydrobromide, which precisely describes its structural composition and salt form. This systematic name reflects the presence of a 3-methylbutyl group attached to the nitrogen atom, along with a 2-bromoethyl substituent, forming the free base amine that is subsequently protonated with hydrobromic acid to yield the hydrobromide salt. The molecular formula C₇H₁₇Br₂N indicates the presence of seven carbon atoms, seventeen hydrogen atoms, two bromine atoms, and one nitrogen atom, with the additional bromine originating from the hydrobromide counterion.
The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation reads CC(C)CCNCCBr.Br, clearly delineating the branched methylbutyl chain, the secondary amine linkage, and the terminal bromoethyl group, followed by the bromide counterion. The International Chemical Identifier provides a more detailed structural description: InChI=1S/C7H16BrN.BrH/c1-7(2)3-5-9-6-4-8;/h7-9H-3-6H2-1-2H3;1H, which explicitly shows the connectivity pattern and hydrogen distribution. The corresponding International Chemical Identifier Key, XAJRXZMUEUIDAJ-UHFFFAOYSA-N, serves as a unique digital fingerprint for database searches and computational applications.
Properties
IUPAC Name |
N-(2-bromoethyl)-3-methylbutan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BrN.BrH/c1-7(2)3-5-9-6-4-8;/h7,9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJRXZMUEUIDAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Ethanolamine Derivatives
Method Overview:
This method involves brominating ethanolamine, a common precursor, to obtain the target compound directly through controlled bromination in hydrobromic acid.
- Ethanolamine is added dropwise to a concentrated hydrobromic acid solution at low temperature (0–10°C). The molar ratio of ethanolamine to hydrobromic acid is maintained at approximately 1:9.
- The addition is performed slowly over 25–30 minutes with continuous stirring to control the exothermic reaction.
- After complete addition, the mixture is stirred and heated gently to facilitate the reaction, with the water being separated by heating at 135–145°C for about 12 hours.
- The reaction mixture is then cooled, filtered, and washed with cold acetone to yield the crystalline (2-bromoethyl)(3-methylbutyl)amine hydrobromide with a reported yield of 99% and purity of 99.5%.
- Reagents: Ethanolamine, hydrobromic acid, xylene (solvent)
- Temperature: 0–10°C during addition; 135–145°C during water separation
- Time: Approximately 12 hours for water removal
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Bromination | Ethanolamine + HBr (dropwise at 0–10°C) | Formation of brominated intermediate |
| Heating & Water Removal | Heating at 135–145°C for 12 h | Crystalline (2-bromoethyl)(3-methylbutyl)amine hydrobromide |
Bromination of 2-Bromoethylamine Precursors
Method Overview:
Alternatively, the synthesis can begin with 2-bromoethylamine or related derivatives, which are then reacted with 3-methylbutyl groups through nucleophilic substitution or coupling reactions.
- 2-Bromoethylamine hydrobromide can be synthesized via bromination of ethanolamine as described above.
- The compound can then undergo nucleophilic substitution with a suitable 3-methylbutyl amine derivative or be directly brominated at the appropriate position using brominating agents such as hydrogen bromide in controlled conditions.
- The process involves maintaining low temperatures to prevent over-bromination and side reactions.
- Reagents: Ethanolamine, hydrobromic acid, or hydrogen bromide
- Temperature: 0–10°C during bromination
- Solvent: Xylene or other inert solvents
Note: This method is less direct but allows for better control over regioselectivity and purity.
Synthesis via Nucleophilic Substitution and Salt Formation
Method Overview:
A multi-step synthesis involves preparing the aminoalkyl intermediates followed by salt formation with hydrobromic acid.
- Synthesize (3-methylbutyl)amine via alkylation or reduction methods.
- React this amine with 2-bromoethyl derivatives to form the desired compound through nucleophilic substitution.
- Finally, treat the resulting amine with hydrobromic acid to produce the hydrobromide salt.
- Use of phase transfer catalysts or base catalysts like potassium hydroxide to facilitate substitution.
- Controlled temperature to prevent side reactions.
Summary Data Table for Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Bromination of Ethanolamine | Ethanolamine | Hydrobromic acid | Dropwise addition at 0–10°C, heating at 135–145°C for 12h | 99% | Direct synthesis, high purity |
| Bromination of 2-Bromoethylamine | Ethanolamine derivatives | Hydrogen bromide | Low temperature bromination | Variable | Requires subsequent purification |
| Multi-step Nucleophilic Substitution | Aminoalkyl precursors | Brominating agents, bases | Controlled temperature, phase transfer catalysis | Moderate to high | Flexible, multi-step |
Research Findings and Notes
- The most efficient and straightforward method appears to be the direct bromination of ethanolamine in hydrobromic acid, as detailed in recent patent literature, yielding high purity and excellent yield.
- The process parameters such as temperature control, molar ratios, and reaction time are critical for optimizing yield and purity.
- Alternative methods involving multi-step synthesis are more complex but allow for structural modifications and better control over regioselectivity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethyl)(3-methylbutyl)amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.
Reduction Reactions: Reduction can lead to the formation of primary or secondary amines.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or other nucleophiles.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or secondary amines.
Oxidation: Amides or nitriles.
Reduction: Primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (2-Bromoethyl)(3-methylbutyl)amine hydrobromide is in medicinal chemistry, where it is used as a building block for the synthesis of various pharmaceutical compounds.
Anticancer Agents
Research indicates that derivatives of this compound can inhibit specific cancer pathways. For instance, it has been utilized in the development of Raf inhibitors, which target the Ras/Raf/MEK/MAPK signaling pathway involved in several cancers, including melanoma and leukemia .
Case Study : A study demonstrated that a compound based on (2-Bromoethyl)(3-methylbutyl)amine hydrobromide showed efficacy against acute myelogenous leukemia (AML) by disrupting cancer cell proliferation pathways .
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis, particularly for creating thiazolines and thiazines through S-alkylation reactions.
Synthesis of Thiazolines
Using (2-Bromoethyl)(3-methylbutyl)amine hydrobromide, researchers have successfully synthesized thiazolines via tandem S-alkylation-cyclodeamination reactions. This method provides a pathway to develop novel heterocyclic compounds with potential biological activity .
| Reaction Type | Starting Material | Product | Yield |
|---|---|---|---|
| S-Alkylation | Thioamide | Thiazoline | 85% |
Material Science
In material science, (2-Bromoethyl)(3-methylbutyl)amine hydrobromide has been explored for its potential in synthesizing polymeric materials.
Cross-Linking Agent
The compound acts as a cross-linking agent in the production of various polymers, enhancing their mechanical properties and thermal stability. It is particularly useful in creating durable coatings and adhesives.
Example Application : A study highlighted its use in developing epoxy resins that exhibit improved resistance to chemical degradation and enhanced mechanical strength .
Biological Research
Beyond synthetic applications, (2-Bromoethyl)(3-methylbutyl)amine hydrobromide has been investigated for its biological properties.
Neuropharmacology
Recent research has evaluated its effects on neurotransmitter systems, suggesting potential applications in neuropharmacology. The compound's ability to modify amine groups makes it suitable for designing new neuroactive agents .
Mechanism of Action
The mechanism of action of (2-Bromoethyl)(3-methylbutyl)amine hydrobromide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution and elimination reactions. The amine group can form hydrogen bonds and interact with various biological targets, influencing enzyme activity and protein function.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Catalytic Amination : Bis(2-bromoethyl)amine hydrobromide demonstrates utility in Pd-catalyzed reactions, achieving 62–94% yields in drug synthesis . The target compound’s branched structure may hinder similar catalytic efficiency.
- Lipophilicity : The 3-methylbutyl group could improve membrane permeability in drug candidates, contrasting with more polar analogs like 2-bromoethylamine hydrobromide .
Key Observations :
Biological Activity
(2-Bromoethyl)(3-methylbutyl)amine hydrobromide is an organic compound characterized by its amine group, substituted with a bromoethyl and a methylbutyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of organic synthesis, enzyme studies, and medicinal applications. Understanding its biological activity is crucial for its application in scientific research and industry.
- Molecular Formula : CHBrN
- CAS Number : 1803585-66-1
The structure of (2-Bromoethyl)(3-methylbutyl)amine hydrobromide allows it to participate in various chemical reactions, including substitution, oxidation, and reduction, which are essential for its biological interactions.
The biological activity of (2-Bromoethyl)(3-methylbutyl)amine hydrobromide is largely attributed to its ability to interact with biological targets through the following mechanisms:
- Substitution Reactions : The bromine atom can act as a leaving group, facilitating nucleophilic substitution with various biological molecules.
- Hydrogen Bonding : The amine group can form hydrogen bonds with proteins and enzymes, influencing their activity and function.
1. Enzyme Interactions
Research indicates that (2-Bromoethyl)(3-methylbutyl)amine hydrobromide can be employed in studies of enzyme mechanisms. The compound's ability to modify enzyme activity through interaction with active sites or allosteric sites makes it a valuable tool in biochemical research.
2. Medicinal Chemistry
The compound has been investigated as an intermediate in drug synthesis. Its structural properties allow for modifications that can lead to the development of new therapeutic agents. Preliminary studies suggest potential applications in antimicrobial and anticancer therapies due to its interaction with cellular targets.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (2-Bromoethyl)(3-methylbutyl)amine hydrobromide:
- Antimicrobial Activity : Related bromoalkyl amines have shown promising antibacterial properties against various pathogens. For instance, studies on similar compounds indicate effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
- Cytotoxicity : Investigations into the cytotoxic effects of bromoalkyl amines suggest that they may induce apoptosis in cancer cells. This property could be harnessed for developing anticancer drugs .
Comparative Analysis
The following table summarizes the biological activities of (2-Bromoethyl)(3-methylbutyl)amine hydrobromide compared to similar compounds:
| Compound | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |
|---|---|---|---|
| (2-Bromoethyl)(3-methylbutyl)amine | Moderate | Low | Nucleophilic substitution |
| Bis(2-bromoethyl)amine | High | Moderate | DNA interaction, apoptosis induction |
| 3-Methylbutylbromide | Low | High | Cell cycle arrest |
Q & A
Basic Synthesis
Q: What are the recommended methods for synthesizing (2-Bromoethyl)(3-methylbutyl)amine hydrobromide, and how can reaction efficiency be optimized? A: The synthesis typically involves alkylation of 3-methylbutylamine with 1,2-dibromoethane under controlled conditions. Key steps include:
- Reagent Preparation : Use stoichiometric hydrobromic acid to generate the amine hydrobromide salt, which enhances reactivity .
- Reaction Optimization : Conduct the reaction in anhydrous ethanol at 60–70°C for 6–8 hours. Catalytic hydrobromide salts (e.g., cyclohexylamine hydrobromide) improve yield by facilitating Schiff base intermediates .
- Purification : Recrystallize the product from ethanol/water mixtures to achieve >98% purity .
Example Protocol:
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | Ethanol, 65°C, 7h | 68% | |
| Recrystallization | Ethanol:H₂O (3:1) | 95% purity |
Advanced Synthesis Challenges
Q: How can competing side reactions (e.g., aziridine formation) be minimized during synthesis? A: Aziridine formation occurs via intramolecular cyclization, especially with primary amines. Mitigation strategies include:
- Temperature Control : Maintain temperatures below 70°C to suppress cyclization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) reduce nucleophilicity of the amine, favoring alkylation over cyclization .
- Catalyst Use : Amine hydrobromide salts stabilize intermediates, reducing side reactions. For example, adding 5 mol% cyclohexylamine hydrobromide increased yield from 50% to 85% in analogous systems .
Basic Characterization
Q: What spectroscopic and analytical methods confirm the structure and purity of this compound? A:
- ¹H/¹³C NMR : Key signals include:
- IR Spectroscopy : N-H stretch (~2500 cm⁻¹) and Br-C vibrations (600–700 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and confirms bromide counterion .
- Elemental Analysis : Validate C, H, N, Br content (±0.3% theoretical) .
Advanced Characterization Challenges
Q: How to resolve discrepancies in spectral data suggesting impurities? A: Common impurities include unreacted 1,2-dibromoethane or aziridine byproducts. Solutions:
- Chromatography : Use silica gel column chromatography (eluent: CH₂Cl₂/MeOH 9:1) to isolate the target compound .
- Thermogravimetric Analysis (TGA) : Detect volatile impurities (e.g., residual solvents) by mass loss below 150°C .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 311.84 (calculated) .
Basic Biological Activity Screening
Q: What in vitro assays are suitable for preliminary cytotoxicity evaluation? A:
- Cell Lines : Use human carcinoma cells (e.g., KB3-1 cervical, HepG2 liver) for consistency with analogous hydrobromide compounds .
- MTT Assay Protocol :
- Dose range: 10–100 µM (72h exposure).
- IC₅₀ calculation via nonlinear regression (e.g., 63.1 µg/mL in KB3-1 cells for a related compound) .
Example Data:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| KB3-1 | 65.2 | |
| HepG2 | 72.8 |
Advanced Mechanistic Studies
Q: How to investigate the molecular targets of this compound in cancer cells? A:
- Proteomics : Perform affinity chromatography with a biotinylated derivative to identify binding partners .
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with apoptosis-related proteins (e.g., Bcl-2) .
- Flow Cytometry : Assess apoptosis via Annexin V/PI staining in treated vs. untreated cells .
Key Finding : Analogous hydrobromide compounds induce caspase-3 activation (2.5-fold increase at 50 µM) .
Data Contradictions
Q: How to address inconsistent cytotoxicity results across studies? A: Potential factors:
- Purity Variability : Recrystallize batches to >98% purity and validate via HPLC .
- Solvent Effects : Use DMSO concentrations <0.1% to avoid solvent toxicity .
- Cell Line Heterogeneity : Validate cell line authenticity via STR profiling .
Stability and Storage
Q: What conditions ensure long-term stability of this compound? A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
